4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
The compound is a derivative of aminopyrimidine . Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It’s likely to have a triazine ring, which is a six-membered ring with three nitrogen atoms, and an aminopyrimidine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could be inferred from its structure. For example, the presence of amino and thiol groups could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Electrochemical Behavior in Non-Aqueous Media
4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives have been studied for their electrochemical behavior. Research conducted by Farzinnejad et al. (2005) explored the electroreduction of similar triazine derivatives in dimethylformamide using various electrochemical techniques. These studies help in understanding the redox behavior of such compounds, which is crucial for their application in electrochemical sensors and devices (Farzinnejad et al., 2005).
Antimicrobial Activities
Another significant area of research is the synthesis of triazine derivatives and their potential antimicrobial activities. For instance, the work by Bektaş et al. (2007) involved synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial properties. These findings are important for the development of new antimicrobial agents, which can have broad applications in medicine and healthcare (Bektaş et al., 2007).
Synthesis and Medicinal Chemistry
The synthesis of triazine derivatives is a key area of interest due to their relevance in medicinal chemistry and pharmacology. For example, Kobelev et al. (2019) demonstrated methods to synthesize substituted 4-amino-1,2,4-triazines, which are of interest for their potential medicinal applications. These methods are essential for the development of pharmaceuticals and fine organic synthesis (Kobelev et al., 2019).
Condensing Agent in Organic Synthesis
Triazine derivatives are also used as condensing agents in the synthesis of amides and esters. Kunishima et al. (1999) explored the use of a dimethoxytriazine derivative as a condensing agent, demonstrating its effectiveness in organic synthesis. This application is crucial for various synthetic processes in chemistry (Kunishima et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
4-amino-2-(2,3-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-7-5-3-4-6(8(7)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMJUYOKEWKNSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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